1,3-dicyclohexylcyclohexane

Description

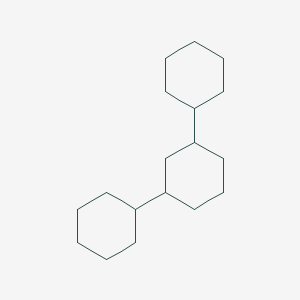

1,3-Dicyclohexylcyclohexane (C₁₈H₃₂) is a fully saturated hydrocarbon featuring two cyclohexyl groups attached to a central cyclohexane ring at the 1 and 3 positions. It is synthesized via catalytic hydrogenation of 3,5-diphenylcyclohexenone at 240°C under 50 atm hydrogen pressure, yielding two isomeric forms with distinct physical properties:

The compound’s rigid, sterically hindered structure contributes to its stability and unique physicochemical behavior.

Properties

CAS No. |

1706-50-9 |

|---|---|

Molecular Formula |

C18H32 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1,3-dicyclohexylcyclohexane |

InChI |

InChI=1S/C18H32/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h15-18H,1-14H2 |

InChI Key |

JBQRJHVXZMSLNH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2CCCC(C2)C3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)C2CCCC(C2)C3CCCCC3 |

Other CAS No. |

1706-50-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 1,4-Dicyclohexylcyclohexane

1,4-Dicyclohexylcyclohexane (C₁₈H₃₂), a positional isomer of the target compound, differs in the substitution pattern on the central cyclohexane ring. Key differences include:

The 1,4-isomer exhibits greater molecular flexibility, as evidenced by its higher hydrogen mobility, which correlates with reduced steric constraints.

Chain-Length Variants: 1,3-Dicyclohexylpropane

1,3-Dicyclohexylpropane (C₁₅H₂₈, CAS 3178-24-3) replaces the central cyclohexane ring with a propane chain. Key distinctions:

| Property | This compound | 1,3-Dicyclohexylpropane |

|---|---|---|

| Molecular Weight | 236.45 g/mol | 208.39 g/mol |

| Safety Profile | No acute toxicity reported | Requires respiratory protection during handling |

The propane backbone reduces steric bulk, likely lowering the boiling point compared to the cyclohexane-based analog.

Substituent-Type Variants: Dimethylcyclohexanes

Simpler dimethylcyclohexanes (e.g., 1,3-dimethylcyclohexane, C₈H₁₆) highlight the impact of substituent size:

| Property | This compound | 1,3-Dimethylcyclohexane (cis) |

|---|---|---|

| Boiling Point | 202°C (14 mmHg) | 215–219°C (at 1 atm) |

| Density | Not reported | 0.838–0.843 g/cm³ |

Despite its higher molecular weight, this compound’s bulky substituents reduce volatility compared to smaller methyl derivatives.

Functionalized Analogs: Cyclohexylamine Derivatives

Compounds like 1-[3-(N,N-dicyclohexylamino)-propyl]-3,7-dimethylxanthine (C₂₄H₃₉N₅O₂, ) introduce polar functional groups:

| Property | This compound | Cyclohexylamine Derivative (10d) |

|---|---|---|

| Reactivity | Inert (alkane) | Basic (amine functionality) |

| Applications | Model for steric studies | Pharmaceutical intermediates |

The amine group in 10d enhances solubility in polar solvents, contrasting with the hydrophobicity of this compound.

Environmental Impact

While this compound lacks explicit environmental screening data, related cyclohexane derivatives provide context:

| Compound | Long-Term ESL (ppb) | Short-Term ESL (ppb) |

|---|---|---|

| Cyclohexane | 100 | 1000 |

| This compound | Not available | Not available |

The compound’s low volatility and high molecular weight suggest slower environmental degradation compared to cyclohexane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.